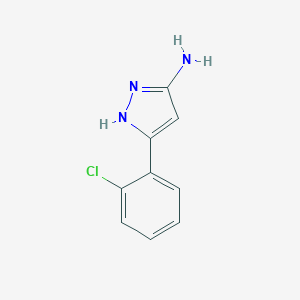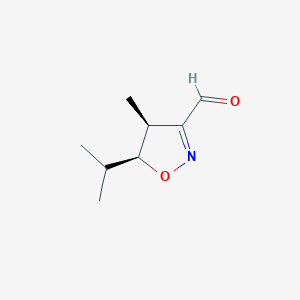
(2S,3R)-3-Phenylaziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Phenylaziridine-2-carboxamide, also known as PAC, is a chiral aziridine derivative that has been widely used in scientific research. PAC possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications.
Mécanisme D'action
(2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can interact with other chiral molecules in a stereoselective manner. The aziridine ring in (2S,3R)-3-Phenylaziridine-2-carboxamide can undergo ring-opening reactions with various nucleophiles, such as amines and thiols. The stereochemistry of the reaction is controlled by the chirality of (2S,3R)-3-Phenylaziridine-2-carboxamide. (2S,3R)-3-Phenylaziridine-2-carboxamide can also act as a Lewis base to coordinate with metal ions, which can further enhance the stereoselectivity of the reaction.
Biochemical and Physiological Effects:
(2S,3R)-3-Phenylaziridine-2-carboxamide has been shown to exhibit various biochemical and physiological effects. (2S,3R)-3-Phenylaziridine-2-carboxamide can inhibit the activity of serine proteases, which are enzymes that play important roles in blood coagulation and fibrinolysis. (2S,3R)-3-Phenylaziridine-2-carboxamide has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, (2S,3R)-3-Phenylaziridine-2-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments. (2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral molecule that can be used as a chiral building block or chiral auxiliary in asymmetric synthesis. (2S,3R)-3-Phenylaziridine-2-carboxamide is also a versatile ligand that can be used in metal-catalyzed reactions to enhance the enantioselectivity of the reaction. However, (2S,3R)-3-Phenylaziridine-2-carboxamide has some limitations for lab experiments. (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively expensive compared to other chiral building blocks and chiral auxiliaries. Additionally, the synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide requires the use of hazardous reagents, such as phenyl Grignard reagent and tert-butanesulfinyl imine.
Orientations Futures
There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide. One direction is to explore the use of (2S,3R)-3-Phenylaziridine-2-carboxamide as a chiral building block in the synthesis of new biologically active molecules. Another direction is to develop new metal-catalyzed reactions using (2S,3R)-3-Phenylaziridine-2-carboxamide as a ligand to enhance the enantioselectivity of the reaction. Additionally, the development of new synthetic methods for the synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide can further reduce the cost and improve the scalability of its production.
Conclusion:
In conclusion, (2S,3R)-3-Phenylaziridine-2-carboxamide is a chiral aziridine derivative that has been widely used in scientific research. (2S,3R)-3-Phenylaziridine-2-carboxamide possesses unique chemical and physical properties that make it an ideal candidate for various scientific applications. The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively straightforward and can be carried out with high yield and enantioselectivity. (2S,3R)-3-Phenylaziridine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of (2S,3R)-3-Phenylaziridine-2-carboxamide, which can further expand its scientific research application.
Méthodes De Synthèse
The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide involves the reaction of (S)-N-tert-butanesulfinyl imine with phenyl Grignard reagent in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed 1,3-dipolar cycloaddition to form the aziridine ring. The resulting product is then deprotected to yield (2S,3R)-3-Phenylaziridine-2-carboxamide. The synthesis of (2S,3R)-3-Phenylaziridine-2-carboxamide is relatively straightforward and can be carried out with high yield and enantioselectivity.
Applications De Recherche Scientifique
(2S,3R)-3-Phenylaziridine-2-carboxamide has been widely used in scientific research as a chiral building block in the synthesis of various compounds. (2S,3R)-3-Phenylaziridine-2-carboxamide can be used as a starting material for the synthesis of chiral amino acids, peptides, and other biologically active molecules. (2S,3R)-3-Phenylaziridine-2-carboxamide has also been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the reaction. Additionally, (2S,3R)-3-Phenylaziridine-2-carboxamide has been used as a ligand in metal-catalyzed reactions to enhance the enantioselectivity of the reaction.
Propriétés
Numéro CAS |
133474-07-4 |
|---|---|
Nom du produit |
(2S,3R)-3-Phenylaziridine-2-carboxamide |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
(2S,3S)-3-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12)/t7-,8-/m0/s1 |
Clé InChI |
GPBCRRMRLBDOKI-SFYZADRCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](N2)C(=O)N |
SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Synonymes |
2-Aziridinecarboxamide,3-phenyl-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





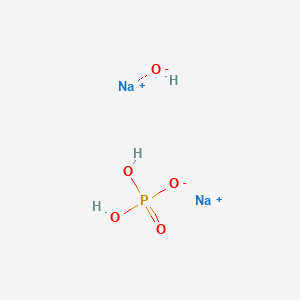
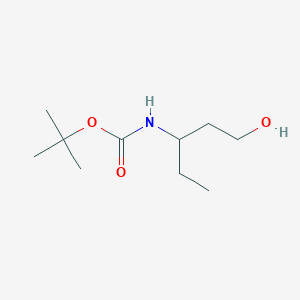
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)



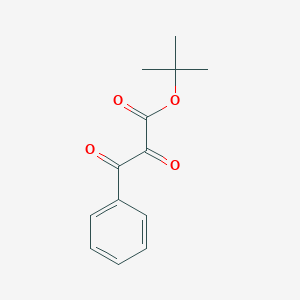
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
